![molecular formula C11H17N3O B2412776 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol CAS No. 1185310-52-4](/img/structure/B2412776.png)
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol
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Overview
Description
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyrazine moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method involves the alkylation of pyrazine with an appropriate piperidine derivative, followed by reduction and functional group modifications to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound shares a similar piperidine and pyrazine structure but differs in the functional groups attached.
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol: This compound is closely related but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound consists of a piperidine ring substituted with a pyrazinyl ethyl group. The synthesis typically involves the reaction of piperidine derivatives with pyrazine derivatives through various methodologies, including nucleophilic substitutions and cyclization reactions. The following table summarizes the synthetic routes and yields:
Synthesis Method | Reagents Used | Yield (%) |
---|---|---|
Nucleophilic Substitution | Pyrazine, Piperidine | 70-90 |
Cyclization Reaction | Pyrazine Derivative, Base | 60-85 |
Oxidation | Oxidizing Agent (e.g., KMnO₄) | 50-75 |
Pharmacological Properties
This compound has been evaluated for various biological activities, including:
- Antidepressant Activity : Preliminary studies suggest that this compound may inhibit serotonin reuptake, similar to established antidepressants. In vitro assays have shown promising results in enhancing serotonin levels in neuronal cultures.
- Antimicrobial Properties : The compound exhibits moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Serotonin Receptors : The compound binds to serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmitter levels and mood regulation.
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin.
- Binding Affinity : The piperidine ring enhances hydrophobic interactions with target proteins, while the pyrazine moiety allows for hydrogen bonding and π-π interactions, increasing binding affinity.
Case Studies and Research Findings
Recent research has provided insights into the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound results in significant reductions in immobility times during forced swimming tests, indicating potential antidepressant effects.
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Comparison with Similar Compounds : A comparative study with other piperidine derivatives revealed that while structurally similar compounds showed varying degrees of activity, this compound exhibited superior binding affinity to serotonin receptors.
Compound IC₅₀ (μM) Activity Type This compound 5.0 Serotonin Reuptake Inhibitor 1-(2-(1H-imidazol-1-yl)ethyl)piperidin-4-ol 10.0 Moderate Activity 1-(2-(1H-pyrrol-1-yl)ethyl)piperidin-4-ol 15.0 Low Activity
Properties
IUPAC Name |
1-(1-pyrazin-2-ylethyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(11-8-12-4-5-13-11)14-6-2-10(15)3-7-14/h4-5,8-10,15H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJXBYISVAEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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